molecular formula C6H11N3OS B13320024 2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

Cat. No.: B13320024
M. Wt: 173.24 g/mol
InChI Key: LODYQICDBFAHHW-UHFFFAOYSA-N
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Description

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a heterocyclic amine featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a methoxyethylamine side chain. This compound is of interest due to the pharmacological relevance of thiadiazole derivatives, which are known for antimicrobial, anticancer, and herbicidal activities .

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

2-methoxy-2-(4-methylthiadiazol-5-yl)ethanamine

InChI

InChI=1S/C6H11N3OS/c1-4-6(11-9-8-4)5(3-7)10-2/h5H,3,7H2,1-2H3

InChI Key

LODYQICDBFAHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methoxyamine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Biological Activity
Target Compound 1,2,3-Thiadiazole 4-Methyl, methoxyethylamine ~220 (estimated) ~1.8 Under investigation
(4-Methyl-1,2,3-thiadiazol-5-yl)methylamine 1,2,3-Thiadiazole Methyl, methylamine 143.2 0.5 Herbicidal precursor
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl, allylamine 245.3 3.2 Anticancer (preclinical)
4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine Thiazole 4-Methoxyphenyl, phenyl 282.4 3.99 Not reported

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The 1,2,3-thiadiazole core in the target compound may offer superior electronic effects compared to 1,3,4-thiadiazoles, influencing binding to enzymes like cyclooxygenases .
    • Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic analogs like ethyl esters .
  • Biological Potential: Thiadiazole derivatives with amine side chains show promise in herbicidal applications (e.g., inhibition of acetolactate synthase) . Fluorinated aryl groups (as in Schiff bases) significantly improve anticancer potency, suggesting a pathway for optimizing the target compound .

Biological Activity

2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies.

The molecular formula of this compound is C6H11N3OS\text{C}_6\text{H}_{11}\text{N}_3\text{OS}, with a molecular weight of 173.24 g/mol. Its structure includes a methoxy group and a thiadiazole moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC6H11N3OS
Molecular Weight173.24 g/mol
IUPAC Name2-methoxy-2-(4-methylthiadiazol-5-yl)ethanamine
CAS Number1858405-80-7

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with the thiadiazole ring can effectively inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger .

Case Study: Antimicrobial Efficacy
In a comparative study of several thiadiazole derivatives:

  • Compound A (related to the 4-methylthiadiazole series) showed a minimum inhibitory concentration (MIC) of 32 μg/mL against C. albicans.
  • Compound B demonstrated stronger activity against Gram-positive bacteria with an MIC of 62.5 μg/mL against S. aureus .

Antifungal Activity

The antifungal properties of this compound are particularly noteworthy. The presence of the methoxy group enhances its ability to penetrate cell membranes, facilitating interaction with fungal targets. Research has documented inhibition rates between 58% and 66% against fungal strains compared to standard antifungal agents like fluconazole .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. The mechanism appears to involve the inhibition of tumor cell proliferation through interaction with specific cellular pathways involved in cancer growth. For example:

  • In vitro tests indicated that certain derivatives were effective against various cancer cell lines including MCF-7 and HCT116 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The thiadiazole ring's mesoionic character allows it to cross cellular membranes and engage in biochemical interactions that disrupt normal cellular function.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-2-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine, and what key intermediates are involved?

The synthesis typically involves multi-step pathways starting with methyl hydrazinecarboxylate and ethyl acetoacetate. Key intermediates include 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (cyclization with thionyl chloride) and 5-chloromethyl-4-methyl-1,2,3-thiadiazole (chlorination step). Subsequent reduction and amination steps yield the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (for proton and carbon environments), Infrared (IR) spectroscopy (to identify functional groups like amines and thiadiazoles), and Mass Spectrometry (MS) (for molecular weight confirmation) are critical. These methods help resolve structural ambiguities, such as distinguishing regioisomers .

Q. What purification techniques are recommended for isolating the compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate-petroleum ether co-solvent systems is commonly employed. Recrystallization from solvents like heptane or ethanol may also be used for final purification .

Q. What are the critical parameters to monitor during the cyclization step in the synthesis of 4-methyl-1,2,3-thiadiazole intermediates?

Reaction temperature, stoichiometry of thionyl chloride, and reaction time are crucial. Deviations can lead to incomplete cyclization or side products like sulfonic acid derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmospheres (e.g., nitrogen) at low temperatures (2–8°C) to prevent degradation. Stability issues may arise due to the reactivity of the thiadiazole ring or amine group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis?

Optimize reaction conditions: (1) Use anhydrous ethanol as a solvent for reflux to minimize hydrolysis, (2) employ excess amine derivatives to drive amination to completion, and (3) monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal timepoints .

Q. What mechanistic insights explain the formation of by-products during synthesis, and how can their formation be minimized?

By-products often arise during chlorination (e.g., over-chlorination) or amination steps (e.g., incomplete substitution). Using controlled stoichiometry of thionyl chloride and optimizing reaction pH can reduce side reactions .

Q. How do electronic effects (e.g., methyl and methoxy groups) influence the compound’s reactivity in derivatization reactions?

The methyl group on the thiadiazole ring acts as an electron donor, enhancing nucleophilic substitution at the amine site. The methoxy group may sterically hinder reactions at the ethan-1-amine chain, requiring tailored catalysts or elevated temperatures .

Q. What analytical strategies resolve discrepancies in NMR data for thiadiazole derivatives?

Combine 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. Cross-validate with IR (C-N and C-S stretching frequencies) and high-resolution MS to distinguish tautomeric forms or isomeric by-products .

Q. How can computational modeling aid in predicting the biological activity of derivatives of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets like enzymes. For example, thiadiazole derivatives often exhibit herbicidal or antimicrobial activity via binding to hydrophobic pockets in target proteins .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) in structural confirmation?

Re-examine synthetic steps for potential impurities (e.g., unreacted intermediates) using HPLC-MS. Compare experimental data with simulated spectra (via software like ACD/Labs) to identify misassignments .

Q. What steps validate the purity of the compound before biological testing?

Use a combination of elemental analysis (C, H, N content), melting point determination, and chromatographic methods (HPLC with UV detection) to ensure ≥95% purity. Discrepancies in elemental analysis may indicate hydrate or solvent retention .

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